N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1-benzoyl-tetrahydroquinoline core linked to a 2-phenylethane sulfonamide moiety. The core structure consists of a tetrahydroquinoline scaffold substituted with a benzoyl group at position 1 and a sulfonamide group at position 5. The 2-phenylethane substituent introduces a flexible ethyl spacer and an aromatic phenyl group, which may enhance hydrophobic interactions or π-π stacking in biological systems .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(20-10-5-2-6-11-20)26-16-7-12-21-18-22(13-14-23(21)26)25-30(28,29)17-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18,25H,7,12,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARCKFYJFLEWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aniline Derivatives
The tetrahydroquinoline scaffold is typically synthesized via Friedländer annulation or Skraup-type reactions. A modified Skraup protocol using 3-nitroaniline and glycerin in concentrated sulfuric acid yields 6-nitroquinoline, which is subsequently reduced to 6-aminoquinoline (Table 1).
Table 1: Cyclocondensation Optimization
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Nitroaniline | H2SO4 (98%) | 120 | 78 | 95 |
| 3-Aminophenol | FeCl3 | 100 | 65 | 88 |
| 3-Nitrobenzaldehyde | AlCl3 | 150 | 82 | 91 |
Catalytic hydrogenation (H2, 50 psi, 5% Pd/C) converts 6-nitroquinoline to 6-amino-1,2,3,4-tetrahydroquinoline with >99% conversion.
Benzoylation at the N1 Position
Benzoylation of 6-amino-1,2,3,4-tetrahydroquinoline employs benzoyl chloride under Schotten-Baumann conditions (NaOH, H2O/CH2Cl2). Kinetic studies show optimal results at 0–5°C to minimize O-benzoylation side products:
Sulfonamide Bond Formation
Nucleophilic Aromatic Substitution
Reaction of N1-benzoyl-6-amino-THQ with 2-phenylethanesulfonyl chloride proceeds via a two-step mechanism:
-
Deprotonation of the C6 amine by triethylamine
-
Nucleophilic attack on the electrophilic sulfur center
Critical Parameters:
-
Solvent: Dichloromethane > THF > DMF (polar aprotic solvents enhance reactivity)
-
Stoichiometry: 1.2 equiv sulfonyl chloride ensures complete conversion
-
Temperature: 25°C balances reaction rate and side-product formation
Table 2: Sulfonylation Efficiency
| Solvent | Time (h) | Yield (%) | Purity (HPLC%) |
|---|---|---|---|
| Dichloromethane | 4 | 89 | 98.5 |
| THF | 6 | 78 | 95.2 |
| DMF | 3 | 82 | 93.8 |
Workup and Purification
Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 1:3 → 1:1 gradient). Recrystallization from ethanol/water (7:3) yields colorless crystals (mp 148–150°C).
Alternative Methodologies and Optimization
One-Pot Tandem Synthesis
A streamlined approach condenses benzoylation and sulfonylation into a single vessel:
-
6-Amino-THQ, benzoyl chloride, and sulfonyl chloride are combined in DCM.
-
Triethylamine (2.5 equiv) is added dropwise at −10°C.
While this reduces step count, yields decline to 82–87% due to competitive acylation at multiple sites.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 20 min) accelerates sulfonamide formation, achieving 85% yield comparable to conventional heating. However, scalability remains challenging.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoyl or sulfonamide moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with altered functional groups.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and related derivatives:
*THTQ = Tetrahydroquinoline. †Inferred formula based on structural similarity. ‡Estimated using analogous molecular weights.
Structural and Functional Implications
- The target compound’s phenylethane group lacks electron-withdrawing effects, favoring hydrophobic interactions.
- The phenylethane group in the target compound may further enhance lipophilicity, requiring formulation optimization .
- Steric Effects : Methoxy and dimethyl substituents () introduce steric hindrance, possibly limiting binding to compact active sites. The phenylethane group’s flexible ethyl linker could mitigate steric constraints while allowing conformational adaptability .
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinoline moiety linked to a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 426.55 g/mol. The presence of the benzoyl and sulfonamide groups contributes to its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent. The compound's mechanism may involve inhibition of bacterial enzyme activity or disruption of cell wall synthesis.
Anticancer Activity
The compound has also been studied for its anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells by modulating the expression of key regulatory proteins involved in the cell cycle.
Enzyme Inhibition
This compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its sulfonamide group is known to interact with active sites of enzymes like carbonic anhydrase and various proteases, leading to altered metabolic functions in target cells.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the sulfonamide group and enzyme active sites plays a crucial role in its inhibitory effects. Additionally, the benzoyl moiety may enhance binding affinity to specific cellular targets.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL. |
| Anticancer Study | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of treatment. |
| Enzyme Inhibition | Inhibited carbonic anhydrase activity with an IC50 value of 15 µM, indicating potential therapeutic applications in conditions like glaucoma and obesity. |
Q & A
Basic Research Questions
Q. What are the key structural features of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide, and how do they influence its chemical reactivity?
- Answer : The compound features a tetrahydroquinoline core substituted with a benzoyl group at position 1 and a sulfonamide-linked phenylethane moiety at position 5. The sulfonamide group enables nucleophilic substitution and hydrogen-bonding interactions, while the benzoyl group enhances lipophilicity, influencing membrane permeability. The tetrahydroquinoline scaffold stabilizes planar conformations, critical for binding enzyme active sites (e.g., dihydropteroate synthase) . Reactivity is further modulated by the electron-withdrawing sulfonamide and electron-donating benzoyl groups, enabling participation in acid-catalyzed rearrangements or base-mediated deprotonation .
Q. What synthetic methodologies are commonly employed to prepare this compound, and how are reaction conditions optimized?
- Answer : Synthesis typically involves:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives with carbonyl reagents (e.g., benzaldehyde under acidic conditions).
- Step 2 : Sulfonylation at position 6 using 2-phenylethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under reflux .
- Optimization : Yield and purity are maximized by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for sulfonylation). Purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) often arise from variations in assay conditions (pH, cell lines) or impurity profiles. To address this:
- Standardization : Use high-purity samples (>95% by HPLC) and validated protocols (e.g., CLSI guidelines for antimicrobial assays).
- Mechanistic Profiling : Conduct target-specific assays (e.g., enzyme inhibition kinetics for dihydropteroate synthase) to isolate activity contributions .
- Computational Modeling : Compare molecular docking results across isoforms to predict selectivity .
Q. What methodological approaches are used to characterize binding interactions between this compound and biological targets?
- Answer : Key techniques include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes (e.g., PYL2 receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- X-ray Crystallography : Resolves binding modes at atomic resolution (e.g., sulfonamide oxygen coordinating Mg²⁺ in enzyme active sites) .
Q. How can structural modifications of the sulfonamide group enhance pharmacological properties?
- Answer : Structure-activity relationship (SAR) studies suggest:
- Substituent Effects :
- Backbone Flexibility : Incorporating ethyl spacers between sulfonamide and aryl groups improves conformational adaptability for diverse targets .
Q. What challenges arise in crystallographic analysis of this compound, and how are they mitigated?
- Answer : Challenges include poor crystal growth due to conformational flexibility and solvent inclusion. Strategies:
- Cryocrystallography : Flash-cooling in liquid N₂ stabilizes crystals.
- SHELX Software : Dual-space algorithms (SHELXD) resolve phase problems in low-symmetry space groups .
- Additive Screening : Co-crystallization with polyethylene glycol (PEG) or metal ions (e.g., Zn²⁺) enhances lattice stability .
Methodological Recommendations
- Analytical Characterization :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
- NMR : ¹H-NMR (DMSO-d₆) peaks: δ 7.8–8.1 (benzoyl aromatic protons), δ 3.4–3.6 (sulfonamide NH) .
- Biological Assays :
- Enzyme Inhibition : IC₅₀ determination via spectrophotometric monitoring of NADPH depletion at 340 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
